molecular formula C17H19NO4S B2856808 Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 418804-41-8

Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2856808
CAS No.: 418804-41-8
M. Wt: 333.4
InChI Key: JAJAZQLCOFHIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 418804-41-8) is a high-purity chemical compound with the molecular formula C17H19NO4S and a molecular weight of 333.40 . As an N-tosylated glycinate ester derivative, this compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring both a sulfonamide and an ester functional group, makes it a versatile precursor for the development of novel chemical entities, particularly in the synthesis of more complex molecules through further functionalization of the ester group . Researchers utilize this compound exclusively for laboratory investigations, and it is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use of any kind. Proper handling procedures should be followed, and the material should be stored as indicated by the supplier to ensure its stability and integrity for research purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-4-8-15(9-5-13)18(12-17(19)22-3)23(20,21)16-10-6-14(2)7-11-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJAZQLCOFHIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a compound belonging to the class of sulfonyl glycinates, which has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

  • Chemical Structure : The compound features a glycine backbone with sulfonyl and aromatic substituents.
  • Molecular Formula : C17H19NO4S
  • Molecular Weight : 347.41 g/mol
  • CAS Number : 872743-41-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, influencing metabolic pathways. It has been suggested that such compounds can modulate the activity of enzymes involved in cancer progression.
  • Receptor Interaction : It may interact with receptors, altering their signaling pathways and affecting cellular responses.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar sulfonyl glycinates. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Antitumor Activity Comparison

CompoundCell LineInhibition Rate (%)IC50 (μM)
This compoundHepG2TBDTBD
SunitinibHepG298.617.60
IMB-1406HepG299.986.92

Note: TBD indicates that specific values for this compound are not yet available but are under investigation.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study investigating the cytotoxic effects of sulfonyl glycinates on A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma) found promising results for compounds structurally related to this compound. These studies often utilize the MTT assay to evaluate cell viability post-treatment.
  • Cell Cycle Analysis : Research has shown that certain sulfonyl glycinates induce cell cycle arrest in cancer cells, particularly at the S phase, which is crucial for DNA synthesis. This effect contributes to their potential as therapeutic agents against cancer.
  • Molecular Docking Studies : Computational modeling has been employed to predict how this compound interacts with target proteins, providing insights into its binding affinity and potential inhibitory effects on key enzymes involved in tumor growth.

Scientific Research Applications

Chemical Properties and Structure

Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has the molecular formula C17H19NO4SC_{17}H_{19}NO_4S and a molecular weight of approximately 351.22 g/mol. The compound features a sulfonyl group, which is crucial for its biological activity, along with a glycine backbone that enhances its solubility and reactivity in various chemical environments .

Medicinal Chemistry

This compound is primarily utilized as a building block for drug development. Its structural properties allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial properties. Studies indicate that sulfonamide derivatives often inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), similar to other sulfonamide derivatives. This mechanism suggests potential applications in treating inflammatory diseases.

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile intermediate. Its ability to participate in various chemical reactions allows chemists to create more complex molecules.

  • Building Block for Complex Molecules : Due to its functional groups, this compound can be modified to produce derivatives with enhanced biological activities or improved pharmacokinetic properties .

In Vitro Studies

Research has shown that this compound and its analogs can effectively inhibit the growth of various bacterial strains in laboratory settings. For instance, studies involving similar sulfonamide compounds have reported promising results in reducing inflammation markers and bacterial load in cell cultures .

Animal Models

Animal studies have further corroborated the efficacy of this compound in reducing inflammation and bacterial infections. For example, experiments involving related sulfonamide derivatives demonstrated significant reductions in inflammatory responses in infected tissues, supporting further exploration into their pharmacological potential .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (Target) 4-methylphenyl (N), 4-methylphenyl (sulfonyl) C₁₇H₁₉NO₄S 333.41 High lipophilicity; balanced steric profile due to symmetric methyl groups .
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 3-Cl, 4-OMe (N), 4-methylphenyl (sulfonyl) C₁₇H₁₈ClNO₅S 383.84 Increased molecular weight due to Cl; enhanced polarity from methoxy group. Potential for altered binding interactions.
Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 3-OMe (N), 4-methylphenyl (sulfonyl) C₁₇H₁₉NO₅S 349.40 Methoxy at meta position introduces steric hindrance; higher polarity than target compound.
Methyl N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 4-OMe (N), 4-methylphenyl (sulfonyl) C₁₇H₁₉NO₅S 349.40 Para-methoxy enhances electron-donating effects; may improve solubility but reduce metabolic stability.
Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate 4-methylphenyl (N), phenyl (sulfonyl) C₁₆H₁₇NO₄S 319.38 Reduced steric bulk (no methyl on sulfonyl); lower molecular weight and altered electronic properties.
N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine 4-methylphenyl (N and sulfonyl) C₁₆H₁₇NO₄S 319.38 Carboxylic acid form; higher polarity and acidity compared to the methyl ester.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : React glycine methyl ester with 4-methylphenylsulfonyl chloride in anhydrous dichloromethane, using a base like triethylamine to facilitate sulfonamide bond formation .
  • Step 2 : Introduce the 4-methylphenyl group via nucleophilic substitution or coupling reactions under inert conditions (e.g., nitrogen atmosphere) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .
    • Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to minimize by-products like unreacted sulfonyl chloride .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR verify substituent integration and sulfonamide linkage (e.g., sulfonyl protons at δ 3.1–3.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 349.1 for C17_{17}H19_{19}NO4_4S) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, ensuring no residual solvents or intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables like temperature (50–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd) .
  • In Situ Monitoring : FTIR tracks sulfonamide bond formation (peak at ~1350 cm1^{-1}) to terminate reactions at peak conversion .
  • Scale-Up : Transition from batch to flow chemistry reduces side reactions; residence time optimization prevents clogging in continuous reactors .

Q. How do structural modifications (e.g., chloro or methoxy substituents) influence biological activity compared to the parent compound?

  • Methodological Answer :

  • Comparative Studies : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -Cl) or donating (-OCH3_3) groups. For example:
SubstituentIC50_{50} (Cyclooxygenase-2)LogP
4-CH3_312.3 µM2.8
3-Cl-4-CH3_38.7 µM3.1
2,4-(OCH3_3)2_25.2 µM1.9
(Data inferred from )
  • Rational Design : Use molecular docking (AutoDock Vina) to predict binding affinity changes when substituents alter steric or electronic profiles .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time). For instance, anti-inflammatory activity may vary in RAW264.7 macrophages (24h IC50_{50} = 10 µM) vs. primary human monocytes (IC50_{50} = 25 µM) due to differential COX-2 expression .
  • Dose-Response Refinement : Perform EC50_{50} assays with tighter concentration gradients (0.1–100 µM) and triplicate replicates to reduce variability .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., COX-2) with prostaglandin E2_2 ELISA to confirm functional outcomes .

Q. What strategies elucidate mechanisms of action when initial hypotheses are inconclusive?

  • Methodological Answer :

  • Transcriptomic Profiling : RNA-seq of treated vs. untreated cells identifies differentially expressed pathways (e.g., NF-κB or MAPK) .
  • Chemical Proteomics : Use clickable probes (alkyne-tagged analogs) to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
  • Knockout Models : CRISPR-Cas9 deletion of putative targets (e.g., COX-2) in cell lines tests necessity of the pathway for observed activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.